Eg5 Inhibitor V, trans-24

Kinesin Eg5 inhibition ATPase activity Structure-activity relationship

Researchers studying mitotic mechanisms often encounter off-target effects from non-selective probes or neurotoxicity from tubulin-targeting agents. Eg5 Inhibitor V, trans-24 (CAS 869304-55-2) addresses these challenges as a cell-permeable tetrahydro-β-carboline with validated sub-micromolar Eg5 ATPase potency (IC50 0.65 μM) and negligible cross-reactivity across nine other human kinesins. • 6.6-fold enhanced potency versus parent compound HR22C16, enabling lower stock concentrations and reduced vehicle solvent interference. • Confirmed monoastral spindle induction in HeLa cells at 20 μM; validated for mechanistic studies in taxol-resistant cancer models. • Serves as a reliable Eg5-selective positive control for motor protein selectivity profiling panels. Supplied with rigorous analytical characterization to ensure inter-lot reproducibility for dose-response and spindle morphology assays.

Molecular Formula C26H21N3O3
Molecular Weight 423.5 g/mol
CAS No. 869304-55-2
Cat. No. B1600938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEg5 Inhibitor V, trans-24
CAS869304-55-2
Molecular FormulaC26H21N3O3
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6
InChIInChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1
InChIKeyUOKINRKWPYVMSZ-LADGPHEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eg5 Inhibitor V, trans-24 (CAS 869304-55-2) | Potent & Specific Kinesin Spindle Protein Inhibitor


Eg5 Inhibitor V, trans-24 (CAS 869304-55-2) is a cell-permeable, tetrahydro-β-carboline derivative that acts as a potent and specific inhibitor of the mitotic kinesin Eg5 (KSP) . It was developed through structural optimization of the known Eg5 inhibitor HR22C16 and demonstrates sub-micromolar potency in biochemical assays [1]. The compound is widely used as a chemical probe in mitosis research and oncology studies due to its non-tubulin-interacting mechanism .

Why Eg5 Inhibitor V, trans-24 Cannot Be Simply Replaced by Other In-Class Compounds


Eg5 (kinesin spindle protein) inhibitors represent a structurally and mechanistically diverse class of anti-mitotic agents. Compounds within this class bind to distinct allosteric pockets (e.g., loop-5/α2/α3, α4/α6 allosteric sites), exhibit wide-ranging potency (from low nanomolar to high micromolar IC50 values), and demonstrate variable selectivity profiles across the kinesin superfamily [1][2]. Substituting Eg5 Inhibitor V, trans-24 with a generic analog without quantitative validation risks introducing unwanted off-target effects, altering the kinetics of mitotic arrest, or failing to recapitulate published experimental outcomes. The quantitative evidence below establishes the specific differentiation that justifies its procurement over closely related alternatives.

Quantitative Differentiation Evidence: Eg5 Inhibitor V, trans-24 vs. Closest Analogs


6.6-Fold Enhanced Potency Over Parent Compound HR22C16 in Eg5 ATPase Assay

Eg5 Inhibitor V, trans-24 demonstrates significantly improved potency against mitotic kinesin Eg5-ATPase activity compared to its parent compound HR22C16 [1]. In a direct comparative assay, trans-24 exhibited an IC50 of 0.65 μM, whereas HR22C16 showed an IC50 of 4.3 μM under identical experimental conditions .

Kinesin Eg5 inhibition ATPase activity Structure-activity relationship

Selectivity Profile: Minimal Activity Against Nine Other Human Kinesins

In an enzyme-coupled panel assay, Eg5 Inhibitor V, trans-24 exhibited little or no activity toward nine other human kinesins . While the parent compound HR22C16 is also noted for selectivity, the quantitative potency gain of trans-24 is achieved without sacrificing this desirable selectivity profile [1].

Kinesin selectivity Off-target profiling Motor protein panel

Cellular Activity: Induction of Monoaster Phenotype in HeLa Cells

Treatment of HeLa cells with 20 μM Eg5 Inhibitor V, trans-24 results in the formation of monoastral spindles (monoasters), a hallmark phenotype of Eg5 inhibition . This concentration is well-aligned with its biochemical IC50 and confirms cell permeability and on-target activity in a living cell context.

Cellular phenotype Mitotic arrest HeLa cell assay

Comparative Potency: >30-Fold More Potent than Monastrol in Eg5 ATPase Assays

In independent biochemical studies, Eg5 Inhibitor V, trans-24 (IC50 = 0.8 μM in basal ATPase assay) demonstrates substantially higher potency than the first-generation Eg5 inhibitor monastrol (IC50 = 27.3 μM) [1]. This ~34-fold difference in potency reflects the evolution of Eg5 inhibitor design and translates to more robust cellular effects at lower concentrations.

Comparative pharmacology Eg5 inhibitor benchmarking Monastrol

Comparative Potency: Equivalent to STLC, but with Distinct Binding Site Chemistry

Eg5 Inhibitor V, trans-24 exhibits potency comparable to S-trityl-L-cysteine (STLC), a widely used loop-5 allosteric Eg5 inhibitor. In ATPase assays, trans-24 IC50 = 0.8 μM versus STLC IC50 = 0.7 μM [1]. However, trans-24 and STLC belong to different chemotypes and may engage distinct allosteric contacts, potentially offering differential sensitivity in mutant or resistant cell contexts .

S-trityl-L-cysteine Loop-5 inhibitor Allosteric inhibition

Mechanistic Classification: Confirmed Binding Inhibitor of Basal Eg5 ATPase

Hydrogen-deuterium exchange (HX) mass spectrometry classifies Eg5 Inhibitor V, trans-24 as a 'Binding' inhibitor that stabilizes the Eg5 motor domain [1]. This classification distinguishes it from non-binding control compounds (e.g., paprotrain, BTB1) and places it within a mechanistic group that includes monastrol, STLC, and ispinesib [1]. The IC50 for basal ATPase inhibition is reported as 0.8 μM [1].

Hydrogen-deuterium exchange Allosteric binding Inhibitor classification

Recommended Application Scenarios for Eg5 Inhibitor V, trans-24 Based on Quantitative Evidence


Cancer Cell Line Profiling: Mitotic Arrest and Apoptosis Induction

Given its validated sub-micromolar potency against Eg5 ATPase (IC50 0.65-0.8 μM) and confirmed cellular activity at 20 μM in HeLa cells, Eg5 Inhibitor V, trans-24 is ideally suited for dose-response studies aimed at characterizing mitotic arrest, spindle morphology disruption, and subsequent apoptosis in cancer cell lines [1]. The compound's 6.6-fold improved potency over HR22C16 reduces required stock concentrations and minimizes vehicle solvent interference .

Overcoming Taxol Resistance in Mitosis-Focused Oncology Research

Unlike tubulin-targeting agents such as taxol, Eg5 Inhibitor V, trans-24 exerts its anti-mitotic effect through a distinct molecular target, making it a valuable tool for investigating taxol-resistant cancer models [1]. The compound's non-tubulin-interacting mechanism circumvents the neurotoxicity and resistance pathways associated with microtubule poisons, enabling mechanistic studies in resistant cell populations [1].

Kinesin Selectivity Profiling and Motor Protein Panel Screens

Researchers performing motor protein selectivity profiling can utilize Eg5 Inhibitor V, trans-24 as a reference Eg5-selective control, as it exhibits minimal cross-reactivity with nine other human kinesins . This selectivity profile, combined with its well-characterized potency, makes it a reliable positive control in panels designed to assess the specificity of novel kinesin inhibitors.

Orthogonal Chemical Validation of Eg5-Dependent Phenotypes

The compound's comparable potency to STLC (IC50 0.8 μM vs. 0.7 μM) yet distinct tetrahydro-β-carboline chemotype enables orthogonal chemical validation experiments [2]. Pairing trans-24 with STLC allows researchers to confirm that observed biological effects are due to Eg5 inhibition rather than off-target compound-specific artifacts, strengthening the mechanistic conclusions of genetic knockdown or knockout studies.

Technical Documentation Hub

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